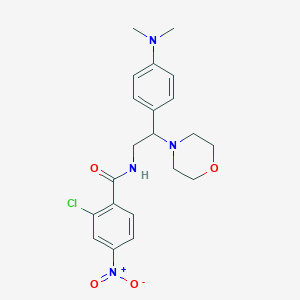

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide

Description

2-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide is a benzamide derivative featuring a nitro group at the 4-position, a chlorine atom at the 2-position of the benzamide core, and a complex substituent on the amide nitrogen. This substituent includes a morpholinoethyl group (a six-membered morpholine ring attached to an ethyl chain) and a 4-(dimethylamino)phenyl moiety.

Properties

IUPAC Name |

2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN4O4/c1-24(2)16-5-3-15(4-6-16)20(25-9-11-30-12-10-25)14-23-21(27)18-8-7-17(26(28)29)13-19(18)22/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGZCURIXIVRKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes:

Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.

Chlorination: The nitrated benzamide is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Formation of the Morpholinoethyl Intermediate: Separately, 4-(dimethylamino)phenyl is reacted with morpholine and an appropriate alkylating agent to form the morpholinoethyl intermediate.

Coupling Reaction: Finally, the chlorinated nitrobenzamide is coupled with the morpholinoethyl intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination steps, and automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon, or iron powder in hydrochloric acid.

Substitution: Sodium azide, thiourea, or primary amines under reflux conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: 2-amino-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of derivatives of 4-nitrobenzamide, including the compound , as antidiabetic agents. Research indicates that modifications to the molecular structure can enhance inhibitory activity against key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.

- Mechanism of Action : The compound exhibits strong binding interactions with the active sites of these enzymes, which are crucial for glucose absorption in the intestines. Molecular docking studies have shown that the presence of electron-donating and electron-withdrawing groups on the phenyl ring significantly influences the inhibitory potency .

- Case Study : In a recent investigation, a series of synthesized derivatives were tested for their antidiabetic properties. The most active compounds demonstrated favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, suggesting good solubility and low toxicity, thus making them promising candidates for further development .

Antitumor Properties

The compound is also being explored for its antitumor properties. Nitroaromatic derivatives have been associated with significant cytotoxic effects against various cancer cell lines.

- Research Findings : A study assessed the cytotoxicity of nitrobenzamide derivatives, including the target compound. Results indicated that certain structural modifications led to enhanced anticancer activity through apoptosis induction in tumor cells. The mechanism involved the disruption of cellular signaling pathways critical for tumor growth .

- Potential Applications : Given its ability to inhibit tumor cell proliferation, this compound could be further investigated as a candidate for cancer therapy, particularly in combination with other chemotherapeutic agents to enhance efficacy .

Neurological Applications

There is emerging interest in the neuroprotective effects of compounds similar to 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide.

- Mechanism : Preliminary studies suggest that such compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells.

- Case Study : In experimental models of neurodegenerative diseases, these compounds have shown promise in improving cognitive function and reducing neuroinflammation . Further research is warranted to explore their potential in treating conditions like Alzheimer's disease.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR is crucial for optimizing the therapeutic efficacy of this compound.

- Synthesis Overview : The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include chlorination and coupling reactions that yield the desired nitrobenzamide structure .

- SAR Insights : Investigations into SAR reveal that modifications at specific positions on the aromatic rings influence biological activity significantly. For instance, varying substituents can enhance enzyme inhibition or alter cytotoxicity profiles .

Toxicological Profile

Assessing the safety profile is essential for any potential therapeutic agent.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in electron transfer reactions, while the morpholinoethyl group can enhance binding affinity to biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide. Key comparisons are outlined in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Analogous Compounds

Structural Analog: 2-Chloro-N-[4-(Dimethylamino)Phenyl]-4-Nitrobenzamide

This compound (MW 319.74) shares the benzamide core, chloro, nitro, and dimethylaminophenyl groups with the target molecule but lacks the morpholinoethyl moiety. The absence of morpholine likely reduces its solubility in polar solvents compared to the target compound. Such analogs are often intermediates in drug discovery, where the addition of solubilizing groups (e.g., morpholine) is a common optimization step .

Functional Analog: N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-Yl]-2-Morpholinoacetamide

This thiazole derivative (CAS 338749-93-2) contains a morpholinoacetamide group, similar to the morpholinoethyl substituent in the target compound. The morpholine ring improves water solubility and metabolic stability, a feature critical for pharmacokinetics in drug candidates .

Chlorinated Aromatic Compound: 3-Chloro-N-Phenyl-Phthalimide

While structurally distinct (phthalimide core), this compound (MW 257.68) highlights the role of chlorinated aromatic systems in polymer synthesis. The electron-withdrawing chlorine and planar phthalimide structure contrast with the benzamide-based target, which has a nitro group for additional electronic effects .

Pharmacologically Active Analog: Afimoxifene

Afimoxifene (MW 387.51) shares a dimethylamino group but incorporates it into a stilbene scaffold. Its estrogen receptor modulation activity suggests that dimethylamino groups can enhance target affinity, though the target compound’s benzamide core may limit similar biological interactions .

Heterocyclic Analog: Pyridopyrimidinone Derivatives

Compounds like 2-[4-(dimethylamino)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (MW ~400) feature nitrogen-rich heterocycles. These structures often exhibit improved binding to enzymes or receptors compared to benzamides, though they may face synthetic complexity challenges .

Research Implications and Gaps

Physicochemical Properties: The morpholinoethyl group in the target compound likely enhances solubility compared to simpler benzamides (e.g., 2-chloro-N-[4-(dimethylamino)phenyl]-4-nitrobenzamide). Computational modeling could quantify this effect.

Synthetic Challenges: The morpholinoethyl substituent may introduce steric hindrance during synthesis, requiring optimized coupling strategies, as seen in thiazole-morpholine derivatives .

Biological Activity

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 393.87 g/mol. The compound features a chloro group, a nitro group, and a morpholinoethyl side chain, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit the activity of tyrosine kinases, which play crucial roles in cell proliferation and survival .

Antitumor Activity

Several studies have reported the antitumor properties of compounds structurally related to this compound. For example, derivatives with nitro groups have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties .

Case Studies

- Antitumor Efficacy : A study involving a series of nitrobenzamide derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant cytotoxicity .

- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that related compounds displayed minimum inhibitory concentrations (MICs) indicating potential as antimicrobial agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.